(4R)-1-Boc-4-hydroxy-L-proline ethyl ester

Conformational Analysis Peptide Design Stereochemistry

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester (CAS: 37813-30-2, MW: 259.3 g/mol) is a protected derivative of the non-proteinogenic amino acid L-4-hydroxyproline. It serves as a key chiral intermediate in peptide and peptidomimetic synthesis, distinguished by the presence of both a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an ethyl ester on the carboxylic acid.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13834581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-1-Boc-4-hydroxy-L-proline ethyl ester
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3
InChIKeyMNMDZSAWTQOEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4R)-1-Boc-4-hydroxy-L-proline ethyl ester: A Chiral Amino Acid Building Block


(4R)-1-Boc-4-hydroxy-L-proline ethyl ester (CAS: 37813-30-2, MW: 259.3 g/mol) is a protected derivative of the non-proteinogenic amino acid L-4-hydroxyproline . It serves as a key chiral intermediate in peptide and peptidomimetic synthesis, distinguished by the presence of both a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an ethyl ester on the carboxylic acid . This specific combination of protecting groups and stereochemistry is fundamental for its utility in multi-step syntheses of complex bioactive molecules.

Why (4R)-1-Boc-4-hydroxy-L-proline ethyl ester is Not Interchangeable with Other Proline Derivatives


The choice of protecting groups and the stereochemistry at the 4-position of the proline ring are not arbitrary; they are critical design choices with distinct chemical and biological consequences. Substituting a methyl ester for an ethyl ester alters both the kinetics and selectivity of deprotection reactions [1], while the (4R) versus (4S) configuration dictates the overall 3D conformation of the molecule and its derivatives, directly impacting interactions in complex biological systems [2]. The following quantitative evidence details these specific points of differentiation, confirming that generic substitution can lead to suboptimal yields, altered selectivity, or a complete loss of desired biological activity.

Quantitative Evidence for Selecting (4R)-1-Boc-4-hydroxy-L-proline ethyl ester Over its Analogs


Conformational Bias: (4R) vs. (4S) Diastereomer

The (4R) stereoisomer adopts a distinct, more compact ring conformation compared to its (4S) counterpart. This was confirmed through gas-phase spectroscopy, which showed that 4(R)-hydroxyproline adopts a C(gamma)-exo puckering, whereas the 4(S)-isomer exhibits a C(gamma)-endo conformation [1]. This inherent bias translates to differences in the conformational space available to derived peptidomimetics.

Conformational Analysis Peptide Design Stereochemistry

Impact of (4R) Stereochemistry on Biological Activity

In a study of peptide-based Hepatitis C virus (HCV) serine protease inhibitors, the (4R)-hydroxyproline analog (Compound 6) demonstrated comparable inhibitory activity to the unsubstituted parent compound [1]. This contrasts with the behavior of other 4-substituted analogs, suggesting the (4R) configuration is a structurally benign modification that can be used to introduce other functionalities without compromising target engagement.

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship

Enzymatic Resolution: Ethyl Ester vs. Methyl Ester

While not a direct comparison of the target compound, a study on the closely related cyclic N-Boc-protected β-amino acids provides a clear class-level inference on the role of the ester group. The enzymatic resolution of both methyl and ethyl esters of N-Boc-homoproline by Burkholderia cepacia lipase resulted in excellent enantiomeric excesses (>99%) for the residual ester and the produced acid [1]. The reaction efficiency (E >100) was similarly high for both ester types, indicating that the ethyl ester is a viable and effective alternative to the more common methyl ester in biocatalytic processes.

Biocatalysis Enzymatic Resolution Chiral Synthesis

Structural Compactness in 4R-Diastereomers

In a study of bioorthogonal amino acids, a crystallographic analysis showed that the 4R-diastereomer of an iodophenyl hydroxyproline derivative prefers a compact conformation with a dihedral angle ϕ of approximately -60° [1]. This is in contrast to the 4S-diastereomer, which adopts either a β-turn (ϕ, ψ∼-80°, 0°) or a relatively extended (ϕ, ψ∼-80°, +170°) conformation.

Bioorthogonal Chemistry Molecular Design Conformational Analysis

Optimal Scientific and Industrial Use Cases for (4R)-1-Boc-4-hydroxy-L-proline ethyl ester


Synthesis of Conformationally-Constrained Peptide Mimetics

The compound's (4R) stereochemistry is ideal for designing peptide mimics that require a specific turn or compact shape. This is based on the conformational evidence (C(gamma)-exo puckering and compact ϕ angle) from spectroscopic and crystallographic studies [1]. Researchers can confidently incorporate this building block to engineer a desired 3D structure in molecules targeting protein-protein interactions or enzyme active sites.

Development of Optimized Protease Inhibitors

As demonstrated in the context of HCV protease inhibitors, the (4R)-hydroxyproline scaffold is a structurally benign modification that preserves biological activity [1]. This makes it a privileged scaffold for medicinal chemists to explore structure-activity relationships (SAR) around the 4-position of the proline ring without the risk of complete activity loss, thereby accelerating lead optimization campaigns.

Advanced Intermediate for Bioorthogonal Conjugation Handles

The compound serves as a direct precursor to valuable bioorthogonal amino acids, such as 4R-pentynoyl hydroxyproline, which introduces an alkyne group within a compact conformation [1]. This allows for the site-specific introduction of a 'click chemistry' handle into a peptide or protein while maintaining a defined local structure, a key requirement in chemical biology and the development of protein therapeutics.

Scalable Enzymatic Resolution Processes

For processes requiring high enantiopurity, the ethyl ester is a suitable substrate for enzymatic resolutions. Class-level evidence indicates that Burkholderia cepacia lipase can efficiently hydrolyze N-Boc-protected cyclic amino acid ethyl esters with excellent enantioselectivity (>99% ee, E >100) [1]. This offers a green chemistry alternative to traditional chemical resolutions and may be preferable to methyl ester hydrolysis for certain downstream processing or solubility requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4R)-1-Boc-4-hydroxy-L-proline ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.